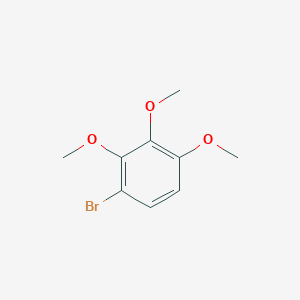

1-Bromo-2,3,4-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQJLVIFMFOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292665 | |

| Record name | 1-bromo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10385-36-1 | |

| Record name | 10385-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Bromo-2,3,4-trimethoxybenzene, a valuable substituted benzene derivative in organic synthesis. The document outlines the primary synthetic route, starting from the readily available precursor pyrogallol, and details the experimental protocols for each key transformation. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the exhaustive methylation of pyrogallol to form the intermediate, 1,2,3-trimethoxybenzene. The subsequent step is a regioselective bromination of this intermediate to yield the final product. The methoxy groups at positions 1, 2, and 3 are ortho, para-directing and activating, making the para-position (position 4) the most favorable site for electrophilic substitution.

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,4-trimethoxybenzene is a halogenated aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound, with the CAS number 10385-36-1, is a substituted benzene derivative. The strategic placement of a bromine atom and three methoxy groups on the aromatic ring dictates its reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₃ | [1][2] |

| Molecular Weight | 247.09 g/mol | [3][4] |

| Appearance | Light yellow to yellow liquid | [2][5] |

| Boiling Point | 263.9 °C at 760 mmHg; 105-110 °C at 2 mmHg | [1][2][5] |

| Density | 1.391 g/cm³; 1.291 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.549 | [1][2][5] |

| Flash Point | >230 °F (110 °C) | [2][5] |

| Storage Temperature | 2-8°C | [2][5] |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Insoluble in water. | Qualitative |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this exact isomer are not widely published, data from closely related analogs can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methoxy groups. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the three methoxy carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000 | C-H stretch | Aromatic |

| ~2940, ~2835 | C-H stretch | Methoxy (-OCH₃) |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Alkyl ether |

| ~1050 | C-Br stretch | Aryl bromide |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the bromination of 1,2,3-trimethoxybenzene[2][5].

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the bromination of an activated aromatic ring.

Materials:

-

1,2,3-trimethoxybenzene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., dichloromethane, chloroform, or a room-temperature ionic liquid like [Bmim]NO₃)[5]

-

Magnetic stirrer

-

Reaction vessel (e.g., round-bottom flask or sealed reaction tube)

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) in the chosen solvent in the reaction vessel equipped with a magnetic stirrer.

-

Slowly add bromine (1.0-1.1 equivalents) or N-Bromosuccinimide to the solution. The reaction may be performed at room temperature or with gentle heating, depending on the solvent and brominating agent used[5].

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate, to remove any excess bromine.

-

If an organic solvent was used, wash the organic layer with water and brine. If an ionic liquid was used, the product can be extracted with an organic solvent like dichloromethane[5].

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Reactivity

The bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery and materials science.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An aryl or vinyl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

-

This compound

-

An alkene (e.g., styrene, acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃, or other phosphine ligands)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, toluene)

-

Inert atmosphere

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent, the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

-

Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction's progress.

-

After completion, cool the reaction, filter off any solids, and perform an aqueous workup.

-

Extract the product, dry the organic phase, concentrate, and purify by column chromatography.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The trimethoxyphenyl group is a key feature in several natural products and synthetic compounds with anticancer properties, such as combretastatin analogues, which act as tubulin polymerization inhibitors[4]. The bromo-substituent provides a convenient handle for synthetic modifications to generate libraries of novel compounds for biological screening[6][7][8]. Derivatives of trimethoxybenzene have been investigated for a range of biological activities, including antibacterial and antifungal properties[9].

Diagram 3: Role in Drug Discovery

Caption: Conceptual workflow for utilizing this compound in a drug discovery program.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance and a thorough review of the relevant safety data sheets. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. 10385-36-1 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 2 3 4-(TRIMETHOXY)BROMOBENZENE 99 | 10385-36-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Profile of 1-Bromo-2,3,4-trimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-2,3,4-trimethoxybenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties. Due to the limited availability of direct spectral data for this compound, this guide presents data from closely related isomers and analogues to provide valuable insights into its structural characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. For a closely related isomer, 5-Bromo-1,2,3-trimethoxybenzene, the following proton NMR data has been reported.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| 6.74 | s | 2H | Ar-H |

| 3.87 | s | 6H | 2 x OCH₃ (at C1, C3) |

| 3.84 | s | 3H | OCH₃ (at C2) |

| Data for 5-Bromo-1,2,3-trimethoxybenzene, solvent CDCl₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The following table details the carbon NMR data for the related compound 1,2,4-Trimethoxybenzene, which can serve as a reference.

| Chemical Shift (δ) ppm | Assignment (Proposed for 1,2,4-Trimethoxybenzene) |

| 151.0 | C -OR |

| 149.3 | C -OR |

| 142.9 | C -OR |

| 112.5 | Ar-C H |

| 100.1 | Ar-C H |

| 98.4 | Ar-C H |

| 56.3 | OC H₃ |

| 56.1 | OC H₃ |

| 55.8 | OC H₃ |

| Data for 1,2,4-Trimethoxybenzene |

IR Spectral Data

Infrared spectroscopy is used to identify functional groups within a molecule. The table below shows characteristic IR absorption bands for a structural analogue, 1-Bromo-2-(methoxymethyl)benzene.[1] While the exact frequencies for this compound may vary, the key functional group absorptions are expected to be similar.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3060 | C-H stretch | Aromatic |

| ~2930, ~2870 | C-H stretch | Aliphatic (CH₃) |

| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1020 | C-O stretch | Primary ether |

| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |

| ~650 | C-Br stretch | Aryl bromide |

| Data for the analogue 1-Bromo-2-(methoxymethyl)benzene[1] |

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:[2]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2] The solution is then transferred to a 5 mm NMR tube.[2]

-

Instrument Setup and Data Acquisition: The spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[2] The instrument is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[2]

-

For ¹H NMR: Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[2]

-

For ¹³C NMR: A proton-decoupled experiment is generally performed. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.[2]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.[2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[1]

-

Instrument Preparation: The FTIR spectrometer with an ATR accessory is powered on to allow for thermal equilibrium.[1]

-

Background Spectrum Acquisition: The ATR crystal surface is cleaned with a suitable solvent like isopropanol and allowed to dry.[1] A background spectrum is then acquired to measure the absorbance of the ambient atmosphere and the crystal, which will be subtracted from the sample spectrum.[1] Typically, 16 to 32 scans are co-added.[1]

-

Sample Analysis: A small drop of the liquid sample is placed on the ATR crystal. The sample spectrum is then acquired over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[1]

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Baseline correction or other processing may be applied as needed.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

1-Bromo-2,3,4-trimethoxybenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3,4-trimethoxybenzene, a substituted aromatic compound. The document details its chemical identity, including its CAS number and molecular weight. Due to the limited availability of specific experimental and biological data for this particular isomer, this guide also presents information on related isomers—1-Bromo-2,4,5-trimethoxybenzene, 1-Bromo-2,4,6-trimethoxybenzene, and 1-Bromo-3,4,5-trimethoxybenzene—to offer a comparative context for potential research and development. The guide includes a summary of available spectral data, hypothetical experimental workflows, and a representative signaling pathway diagram, emphasizing that these are illustrative and not empirically validated for this compound.

Chemical Identity and Properties

This compound is a halogenated derivative of trimethoxybenzene. Its specific chemical properties are crucial for its potential applications in organic synthesis and medicinal chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10385-36-1 |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)OC)OC |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound. The following spectral data has been reported for this compound:

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Raman Spectroscopy

-

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Note: While the availability of this data is indicated, specific spectra are accessible through specialized databases and are not reproduced here.

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothetical)

The synthesis of a brominated trimethoxybenzene derivative would typically follow a general workflow involving reaction, workup, and purification, followed by analytical confirmation.

Experimental Protocols for Isomer Synthesis (for reference)

Disclaimer: The following protocols are for the synthesis of isomers of this compound and are provided for informational purposes only. These methods may require significant modification for the synthesis of the target compound.

-

Synthesis of 1-Bromo-2,4,6-trimethoxybenzene: A general procedure involves the reaction of 2,4,6-trimethoxybenzoic acid with a copper (II) bromide and a palladium catalyst in a suitable solvent under reflux.

-

Synthesis of 1-Bromo-3,4,5-trimethoxybenzene: One reported method involves the Sandmeyer reaction of 3,4,5-trimethoxyaniline. Another approach is the Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity and the effects on signaling pathways of this compound. However, various bromo- and methoxy-substituted benzene derivatives have been investigated for their potential as therapeutic agents, particularly in oncology.

Biological Activity of Related Compounds (for reference)

-

Derivatives of 1-Bromo-3,4,5-trimethoxybenzene have been used in the synthesis of analogs of HA14-1, a compound with noted anticancer properties.

-

The trimethoxyphenyl moiety is a key pharmacophore in a number of compounds that act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

-

The introduction of a bromine atom can, in some cases, enhance the therapeutic activity of a compound.

Representative Signaling Pathway (Hypothetical)

Given that many trimethoxybenzene derivatives exhibit cytotoxic effects, a plausible, though unconfirmed, mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, representative apoptotic signaling pathway.

Disclaimer: This diagram is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a defined chemical entity with established physical properties and available spectral data for its characterization. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols, biological activities, and mechanisms of action. The information available for its isomers suggests that this class of compounds holds potential for further investigation in medicinal chemistry and drug discovery. Researchers interested in this molecule are encouraged to develop and validate synthetic routes and to perform biological screening to elucidate its potential therapeutic effects. The data on related compounds can serve as a valuable starting point for such investigations, but it is crucial to empirically determine the properties of this compound.

Physical properties of 1-Bromo-2,3,4-trimethoxybenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Bromo-2,3,4-trimethoxybenzene, specifically its melting and boiling points. The document is intended to serve as a reference for professionals in research and development who may be working with this compound.

Core Physical Properties

This compound is an aromatic organic compound. Its physical state and behavior under varying temperatures are critical parameters for its handling, purification, and use in synthetic chemistry.

Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound and its isomers for comparative purposes.

| Property | This compound | 1-Bromo-2,4,6-trimethoxybenzene | 1-Bromo-3,4,5-trimethoxybenzene |

| Melting Point | Data not available in cited sources | 97-99 °C | 75-83 °C[1] |

| Boiling Point | 263.9 °C at 760 mmHg | Data not available in cited sources | 273 °C at 747 mmHg[2] |

| Flash Point | 104.4 °C | Data not available in cited sources | Data not available in cited sources |

Experimental Protocols

The determination of melting and boiling points is a fundamental practice in organic chemistry for the characterization and purity assessment of compounds. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Capillary Method:

This is a common and effective method for determining the melting point of a crystalline solid.[4]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil) or a melting point apparatus with a heated metal block.[3]

-

Heating: The heating medium is heated slowly and steadily, typically at a rate of 1-2°C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Modern laboratories often utilize automated melting point apparatus which use digital sensors and cameras to detect the melting process and provide a precise reading.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Thiele Tube Method:

This method is suitable for determining the boiling point of small quantities of a liquid.[5]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. A stable temperature reading on the thermometer placed at the vapor outlet of the distillation flask during a steady distillation corresponds to the boiling point of the liquid.[5]

Logical Relationship of Compound Properties

The following diagram illustrates the hierarchical relationship from the chemical compound to its fundamental physical properties.

Caption: Relationship between the chemical compound and its physical properties.

References

- 1. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-Bromo-3,4,5-trimethoxybenzene CAS#: 2675-79-8 [m.chemicalbook.com]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Bromo-2,3,4-trimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Bromo-2,3,4-trimethoxybenzene. Due to a lack of specific quantitative solubility data in publicly available literature for this precise compound, this document outlines the principles of its expected solubility based on its chemical structure, presents qualitative solubility data for its isomers to provide context, and details a comprehensive experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom and three methoxy groups, suggests a molecule with moderate polarity. The presence of the methoxy groups (-OCH₃) can engage in hydrogen bonding as an acceptor, while the overall molecule possesses a degree of lipophilicity conferred by the benzene ring and the methyl groups. These structural features are key determinants of its solubility profile. The principle of "like dissolves like" dictates that its solubility will be highest in solvents with similar polarity.

Compound Properties:

-

Molecular Formula: C₉H₁₁BrO₃

-

Molecular Weight: 247.09 g/mol [1]

-

Appearance: Typically a solid, ranging from white to light orange powder or crystals.[2][3]

Solubility Data

Table 1: Qualitative Solubility of 1-Bromo-trimethoxybenzene Isomers

| Compound Name | Solvent | Solubility |

|---|---|---|

| 1-Bromo-3,4,5-trimethoxybenzene | Chloroform | Soluble[4] |

| 1-Bromo-3,4,5-trimethoxybenzene | Water | Insoluble[2] |

| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Chloroform | Slightly Soluble[5] |

| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Methanol | Slightly Soluble[5] |

| 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | DMSO | Soluble[5] |

Based on its structure and the data for its isomers, this compound is expected to be soluble in polar aprotic solvents (like DMSO, acetone) and chlorinated solvents (like chloroform and dichloromethane), with moderate to good solubility in polar protic solvents (like ethanol and methanol) and lower solubility in nonpolar solvents (like hexane) and water.

Experimental Protocol for Solubility Determination

The following is a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is reliable for generating precise quantitative solubility data.[6][7]

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (4-decimal place)

-

Vials with caps

-

Constant temperature shaker or incubator

-

Calibrated micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Drying oven or vacuum desiccator

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the mass of the added solid.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully draw a precise volume (e.g., 1.0 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals. Record the exact mass of the empty vial.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the compound. Alternatively, use a vacuum desiccator or a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely.

-

-

Gravimetric Analysis and Calculation:

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the mass of the empty vial.

-

The solubility can then be expressed in various units:

-

g/L: (Mass of dried solute in g) / (Volume of aliquot in L)

-

mg/mL: (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

mol/L (Molarity): (Mass of dried solute in g / Molecular Weight) / (Volume of aliquot in L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining solubility.

References

- 1. 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3,4,5-trimethoxybenzene CAS#: 2675-79-8 [m.chemicalbook.com]

- 3. 1-Bromo-3,4,5-trimethoxybenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | 1803562-26-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Bromo-2,3,4-trimethoxybenzene, a valuable substituted aromatic compound in organic synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in a clear, tabular format for ease of comparison by researchers and professionals in drug development and chemical sciences.

Introduction

This compound is a polysubstituted benzene derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals. The strategic placement of the bromine atom and the three methoxy groups on the aromatic ring makes it a versatile synthon for various cross-coupling reactions and further functionalization. The primary and most efficient synthetic strategy involves a two-step process: the methylation of pyrogallol to form 1,2,3-trimethoxybenzene, followed by the regioselective bromination of this intermediate.

Primary Synthetic Pathway

The most common and high-yielding pathway to this compound begins with the readily available starting material, pyrogallol. This is followed by exhaustive methylation of the hydroxyl groups to yield 1,2,3-trimethoxybenzene (also known as pyrogallol trimethyl ether). The final step is the regioselective electrophilic bromination of the trimethoxybenzene intermediate.

Caption: Overall synthetic pathway for this compound.

Starting Materials and Reagents

The selection of starting materials and reagents is critical for achieving high yields and purity of the final product. The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.

Table 1: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol

| Starting Material | Methylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Pyrogallol | Dimethyl sulfate | 35% aq. NaOH | Water | Not Specified | < 45 | 70 | --INVALID-LINK--[1] |

| Pyrogallol | Dimethyl carbonate | [Bmim]Br (ionic liquid) | None | 7 h | 160 | 92.6 | --INVALID-LINK--[2] |

Table 2: Synthesis of this compound from 1,2,3-Trimethoxybenzene

| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 1,2,3-Trimethoxybenzene | N-Bromosuccinimide (NBS) | Not Specified | Not Specified | Not Specified | 92.2 | --INVALID-LINK--[2] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol

Method A: Using Dimethyl Sulfate

This traditional method provides a good yield and utilizes common laboratory reagents.

-

Procedure:

-

In a 1-liter round-bottomed flask equipped with a thermometer, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

-

Gradually add 50 ml of dimethyl sulfate with continuous shaking, ensuring the temperature does not exceed 45 °C.

-

Once the initial exotherm subsides, heat the mixture to boiling under a reflux condenser.

-

After cooling, make the solution alkaline with additional sodium hydroxide if necessary.

-

Filter the dark-colored precipitate at the pump and wash thoroughly with water.

-

Dissolve the crude product in ether, filter, and remove the ether on a water bath.

-

Recrystallize the residue from dilute alcohol to obtain colorless crystals of 1,2,3-trimethoxybenzene.[1]

-

-

Yield: 70% theoretical yield.[1]

Method B: Using Dimethyl Carbonate (Green Chemistry Approach)

This method employs a less toxic methylating agent and an ionic liquid catalyst, offering a higher yield.

-

Procedure:

-

In a reaction vessel, combine pyrogallol and dimethyl carbonate in a 1:6 molar ratio.

-

Add 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the catalyst, with a molar ratio of 1:1 relative to pyrogallol.

-

Heat the reaction mixture to 160 °C for 7 hours.

-

Upon completion, the product can be isolated and purified.

-

-

Yield: 92.6%.[2]

Synthesis of this compound from 1,2,3-Trimethoxybenzene

While the full detailed experimental protocol from the cited literature is not available, a general procedure for the regioselective bromination of activated methoxybenzenes using N-Bromosuccinimide (NBS) in acetonitrile is well-established and can be adapted.[3]

-

Adapted Procedure:

-

In a round-bottomed flask, dissolve 1,2,3-trimethoxybenzene in acetonitrile.

-

Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating or reflux may be necessary.

-

Once the starting material is consumed, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is then washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Reaction Mechanisms and Workflows

Electrophilic Aromatic Bromination Mechanism

The bromination of 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy groups are activating and ortho-, para-directing. In the case of 1,2,3-trimethoxybenzene, the position para to the central methoxy group (C5) and ortho to the other two is sterically hindered. The most likely position for bromination is at C4 (or C6), which is ortho to two methoxy groups and para to one.

Caption: Mechanism of electrophilic aromatic bromination of 1,2,3-trimethoxybenzene.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification.

Spectroscopic Data

The following is a summary of available spectroscopic data for this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Molecular Weight: 247.09 g/mol | --INVALID-LINK--[4] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process starting from pyrogallol. The methylation of pyrogallol to 1,2,3-trimethoxybenzene can be performed with high efficiency using either traditional or greener methods. Subsequent regioselective bromination with N-bromosuccinimide provides the desired product in high yield. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,2,3-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 1,2,3-trimethoxybenzene is a key electrophilic aromatic substitution reaction that holds significance in the synthesis of various pharmaceutical and fine chemical intermediates. The regioselectivity of this reaction—the preferential position of bromination on the aromatic ring—is governed by the complex interplay of electronic and steric effects exerted by the three activating methoxy groups. Understanding and controlling this selectivity is paramount for developing efficient and high-yield synthetic routes. This technical guide provides a comprehensive overview of the factors influencing the regioselectivity of the bromination of 1,2,3-trimethoxybenzene, detailed experimental protocols, and quantitative data on product distribution.

Theoretical Background: Electronic and Steric Effects

The three methoxy groups on the 1,2,3-trimethoxybenzene ring are strong activating groups, donating electron density to the aromatic system through resonance. This activation directs the incoming electrophile (bromine) to the ortho and para positions relative to each methoxy group. However, the substitution pattern of 1,2,3-trimethoxybenzene presents a unique case where the directing effects of the three groups are combined and, in some cases, conflicting.

The available positions for substitution are C4, C5, and C6. The C4 and C6 positions are equivalent due to the symmetry of the molecule.

-

Electronic Effects: All three methoxy groups activate the ring towards electrophilic attack. The methoxy groups at C1 and C3 strongly activate the C2, C4, and C6 positions. The methoxy group at C2 activates the C1, C3, and C5 positions. The cumulative effect of these activations leads to a high electron density at the C4/C6 and C5 positions, making them the most likely sites for bromination.

-

Steric Effects: The presence of three adjacent methoxy groups creates significant steric hindrance. This steric crowding can influence the approach of the electrophile, potentially favoring substitution at the less hindered position.

The interplay of these electronic and steric factors determines the final product distribution between 4-bromo-1,2,3-trimethoxybenzene and 5-bromo-1,2,3-trimethoxybenzene.

Reaction Pathways and Regioselectivity

The bromination of 1,2,3-trimethoxybenzene can proceed via different pathways depending on the brominating agent and reaction conditions, leading to varying product ratios.

Caption: Factors influencing the regioselective bromination of 1,2,3-trimethoxybenzene.

Quantitative Analysis of Product Distribution

The ratio of 4-bromo-1,2,3-trimethoxybenzene to 5-bromo-1,2,3-trimethoxybenzene is highly dependent on the chosen reaction conditions. The following table summarizes available data from the literature.

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Ratio (4-Bromo : 5-Bromo) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Predominantly 5-Bromo | High | [General observation for p-bromination] |

| BrCN | AlCl₃ (solvent-free) | Room Temp. - 60 | Mixture (unspecified ratio) | Good | [1] |

Detailed Experimental Protocols

Protocol for the Synthesis of 5-Bromo-1,2,3-trimethoxybenzene (para-Bromination)

This protocol is adapted from a general procedure for the para-bromination of activated aromatic systems.

Materials:

-

1,2,3-Trimethoxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Methyl tert-butyl ether (MTBE)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

25 mL round-bottom flask

-

Magnetic stir bar and stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1,2,3-trimethoxybenzene in acetonitrile.

-

To this solution, add 1.0 equivalent of N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with methyl tert-butyl ether (MTBE) and wash with deionized water (3 x volume of organic layer).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromo-1,2,3-trimethoxybenzene.

Protocol for the Analysis of Regioselectivity using GC-MS

This protocol outlines a general method for the analysis of the product mixture to determine the ratio of 4-bromo and 5-bromo isomers.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

-

Prepare a standard solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the sample into the GC-MS.

-

Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve separation of the isomers.

-

Identify the peaks corresponding to 4-bromo-1,2,3-trimethoxybenzene and 5-bromo-1,2,3-trimethoxybenzene by their mass spectra. The molecular ion peak for both isomers will be at m/z 246 and 248 (due to bromine isotopes). Fragmentation patterns may help in differentiation.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram. The ratio of the peak areas will correspond to the product ratio.

Spectroscopic Data for Product Characterization

Accurate identification of the brominated isomers is crucial. The following table summarizes expected NMR spectral data.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-Bromo-1,2,3-trimethoxybenzene | Aromatic protons will show a distinct splitting pattern. Methoxy protons will appear as singlets. | Aromatic carbons will show distinct chemical shifts due to the bromine substituent. Methoxy carbons will appear in the typical range. |

| 5-Bromo-1,2,3-trimethoxybenzene | Aromatic protons will appear as a singlet. Methoxy protons will appear as two singlets in a 2:1 ratio. | Aromatic carbons will show distinct chemical shifts. Methoxy carbons will appear in the typical range. |

Note: Specific, experimentally verified NMR data for both pure isomers is recommended for definitive peak assignment.

Logical Workflow for Regioselectivity Study

The following diagram illustrates a logical workflow for a systematic study of the regioselectivity in the bromination of 1,2,3-trimethoxybenzene.

Caption: A typical experimental workflow for investigating reaction regioselectivity.

Conclusion

The regioselectivity of the bromination of 1,2,3-trimethoxybenzene is a nuanced outcome of competing electronic and steric influences. While the strong activating nature of the methoxy groups predisposes the C4/C6 and C5 positions to electrophilic attack, the specific reaction conditions, particularly the nature of the brominating agent and the solvent, play a critical role in determining the final product distribution. For targeted synthesis of a specific isomer, careful selection and optimization of these parameters are essential. Further systematic studies are warranted to provide a more detailed quantitative understanding of this important transformation.

References

Spectroscopic Profile of 1-Bromo-2,3,4-trimethoxybenzene: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-2,3,4-trimethoxybenzene. Due to the limited availability of public experimental spectra for this specific compound, this report combines available experimental data with predicted spectral information and data from close structural analogues to provide a thorough analytical profile. All data is presented in a structured format to facilitate interpretation and comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside logical diagrams to illustrate workflows and molecular structures.

Quantitative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum for this compound was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Parameter | Value |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol |

| Exact Mass | 245.989157 g/mol [1] |

| Key Fragments (m/z) | Data not available in search results |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.2 | Doublet | 1H | Aromatic H |

| ~6.7 - 6.9 | Doublet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~3.85 | Singlet | 3H | OCH₃ |

| ~3.8 | Singlet | 3H | OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Disclaimer: The following ¹³C NMR data is predicted. Aromatic carbon signals typically appear in the 110-160 ppm range.

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-O |

| ~140 - 145 | C-O |

| ~125 - 130 | C-Br |

| ~115 - 125 | Aromatic CH |

| ~110 - 115 | Aromatic CH |

| ~105 - 110 | C-O |

| ~60 - 65 | OCH₃ |

| ~55 - 60 | OCH₃ |

| ~55 - 60 | OCH₃ |

Table 4: Predicted FT-IR Spectral Data

Disclaimer: The following FT-IR data is predicted based on characteristic vibrational frequencies of functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2830 - 2950 | Medium | Aliphatic C-H Stretch (O-CH₃) |

| ~1580 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 - 1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 - 1300 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1000 - 1100 | Strong | Aryl-O Stretch (Symmetric) |

| ~550 - 650 | Medium-Strong | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 30° pulse angle).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width for carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Clean the ATR crystal with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum to account for atmospheric and instrument absorbances.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

If the sample is solid, apply pressure using the instrument's clamp to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC)

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Sample of this compound

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.

-

-

Instrument Setup:

-

Set the GC parameters (injection volume, column temperature program, carrier gas flow rate) to achieve good separation.

-

Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard of 70 eV is typically used.

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

The separated components from the GC column will enter the MS for ionization and analysis.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic characterization and the structure of the target molecule.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2,3,4-trimethoxybenzene

Introduction

1-Bromo-2,3,4-trimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific toxicological and safety data, a precautionary approach is essential when handling this chemical. This guide provides a summary of potential hazards, handling procedures, and emergency responses based on data from analogous compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, data from similar compounds such as 1-Bromo-2,4,5-trimethoxybenzene and other brominated anisoles suggest that it may be classified as follows.[1][2][3]

Table 1: GHS Hazard Classification (Postulated)

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Table 2: GHS Label Elements (Postulated)

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P264: Wash skin thoroughly after handling.[5][6] P271: Use only outdoors or in a well-ventilated area.[5][7] P280: Wear protective gloves/ eye protection/ face protection.[5][8] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols and Procedures

Given the absence of specific experimental data for this compound, the following sections outline generalized procedures for handling and in case of emergencies, based on best practices for similar chemical compounds.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a chemical with limited specific safety data.

References

- 1. 1-Bromo-2,4,5-trimethoxybenzene | C9H11BrO3 | CID 285896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,3-dimethoxybenzene | C8H9BrO2 | CID 224013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,4-dimethoxybenzene 97 17715-69-4 [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1-Bromo-2,3,4-trimethoxybenzene as a key starting material. This versatile building block is particularly valuable in the development of new therapeutic agents, leveraging the established biological activity of the trimethoxyphenyl moiety.

Application Notes: The 2,3,4-Trimethoxyphenyl Scaffold in Drug Discovery

The trimethoxyphenyl (TMP) motif is a well-established pharmacophore in medicinal chemistry, most notably for its role in anticancer agents that target tubulin.[1][2] Compounds bearing the TMP group, particularly the 3,4,5-trimethoxyphenyl isomer, are known to bind to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][3]

While much of the existing research has focused on the 3,4,5-TMP isomer, the 2,3,4-trimethoxyphenyl scaffold offers a unique substitution pattern that can lead to novel structure-activity relationships (SAR). By employing this compound in palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse range of novel biaryls, stilbenes, alkynes, and arylamines. These new chemical entities can be screened for various biological activities, with a particular emphasis on their potential as tubulin polymerization inhibitors and anticancer agents.[1][2]

The synthetic accessibility of derivatives from this compound allows for systematic modifications to explore the impact of different substituents on biological activity, solubility, and other pharmacokinetic properties. This makes it an attractive starting point for lead optimization in drug discovery programs.

Key Synthetic Transformations

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The following sections provide detailed protocols for four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Synthesis of 2,3,4-Trimethoxybiphenyl Derivatives

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.[6]

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,3,4-trimethoxybiphenyl derivative.

Quantitative Data (Representative):

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98[6] |

| 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 97[6] |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 92[6] |

Note: The data in this table is for structurally similar compounds and should be used as a starting point for optimization.

Heck Reaction: Synthesis of Substituted Stilbenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbene and its derivatives.[7] Stilbenoids are a class of compounds with diverse biological activities, including anticancer properties.[8]

Experimental Protocol:

A general protocol for the Heck reaction of this compound with styrene is as follows:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[9]

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[9]

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).[9]

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion (typically 12-24 hours), cool the mixture to room temperature.[9]

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography to yield the desired stilbene derivative.

Quantitative Data (Representative):

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ (2.0) | DMF | 120 | 12 | >96[10] |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa (2.0) | DMF | 105 | 5.5 | - |

| 4-Bromotoluene | Styrene | Pd/C | - | Na₂CO₃ | NMP | 140 | 3 | 95[8] |

Note: Yields can be highly dependent on the specific substrates and reaction conditions.

References

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 9. benchchem.com [benchchem.com]

- 10. biolmolchem.com [biolmolchem.com]

1-Bromo-2,3,4-trimethoxybenzene: A Versatile Building Block in Organic Synthesis

Introduction

1-Bromo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and three electron-donating methoxy groups, allows for a diverse range of chemical transformations. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy groups, on the other hand, influence the electronic properties of the benzene ring and can be key pharmacophoric elements in the design of biologically active molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of complex organic molecules for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for reaction planning, purification, and analytical characterization.

| Property | Value |

| CAS Number | 51594-35-5 |

| Molecular Formula | C₉H₁₁BrO₃ |

| Molecular Weight | 247.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C[1] |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

Applications in Organic Synthesis

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or esters.

Representative Data for Suzuki-Miyaura Coupling of Substituted Bromo-methoxybenzenes

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-methoxybenzene derivatives with phenylboronic acid. This data serves as a guide for optimizing the reaction of this compound.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 1 | 98[2] |

| 2 | 1-Bromo-3-methoxybenzene | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ | MeOH | 80 | 12 | 96[2] |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |

| 4 | 2-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed Water (2 mL)

-

Schlenk flask and standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, and finely ground potassium phosphate.

-

In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add the remaining anhydrous dioxane and degassed water to the reaction mixture.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

-

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3,4-trimethoxy-1,1'-biphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines.

Representative Data for Buchwald-Hartwig Amination of Substituted Bromoarenes

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of substituted bromoarenes with aniline, providing a basis for reaction optimization.[3]

| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzotrifluoride | XPhos | NaOtBu | Toluene | 100 | 24 | 95[3] |

| 2 | 4-Bromobenzotrifluoride | RuPhos | NaOtBu | Toluene | 100 | 24 | 91[3] |

| 3 | 4-Bromobenzotrifluoride | SPhos | NaOtBu | Toluene | 100 | 24 | 88[3] |

| 4 | 2-Bromoanisole | X-Phos | KOt-Bu | Toluene | 150 | 0.17 | 99[4] |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube and standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-